molecular formula C19H19ClN2O6 B4299102 3-[(2-CHLORO-4-NITROPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID

3-[(2-CHLORO-4-NITROPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID

Cat. No.: B4299102
M. Wt: 406.8 g/mol
InChI Key: OYKBAAQGEPXQGS-UHFFFAOYSA-N
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Description

3-[(2-CHLORO-4-NITROPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID is an organic compound with the molecular formula C19H19ClN2O6. This compound is characterized by the presence of a nitrobenzoyl group, a propoxyphenyl group, and a propanoic acid moiety. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-CHLORO-4-NITROPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Amidation: The formation of an amide bond between the nitrobenzoyl chloride and an amine, resulting in the formation of the nitrobenzoyl amide.

    Coupling: The final coupling of the nitrobenzoyl amide with the propoxyphenyl propanoic acid to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2-CHLORO-4-NITROPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common nucleophiles include sodium hydroxide for hydroxyl substitution and ammonia for amino substitution.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

3-[(2-CHLORO-4-NITROPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-CHLORO-4-NITROPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the amide and propanoic acid moieties can interact with enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **3-[(2-chloro-4-nitrobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid
  • **3-[(2-chloro-4-nitrobenzoyl)amino]-3-(4-ethoxyphenyl)propanoic acid
  • **3-[(2-chloro-4-nitrobenzoyl)amino]-3-(4-butoxyphenyl)propanoic acid

Uniqueness

3-[(2-CHLORO-4-NITROPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. The combination of the nitro, chloro, and propoxy groups provides a distinct set of properties that can be leveraged in various applications.

Properties

IUPAC Name

3-[(2-chloro-4-nitrobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O6/c1-2-9-28-14-6-3-12(4-7-14)17(11-18(23)24)21-19(25)15-8-5-13(22(26)27)10-16(15)20/h3-8,10,17H,2,9,11H2,1H3,(H,21,25)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKBAAQGEPXQGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(2-CHLORO-4-NITROPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID

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